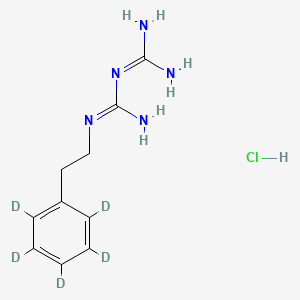

Phenformin-d5 (hydrochloride)

説明

BenchChem offers high-quality Phenformin-d5 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenformin-d5 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

分子式 |

C10H16ClN5 |

|---|---|

分子量 |

246.75 g/mol |

IUPAC名 |

1-(diaminomethylidene)-2-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]guanidine;hydrochloride |

InChI |

InChI=1S/C10H15N5.ClH/c11-9(12)15-10(13)14-7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H6,11,12,13,14,15);1H/i1D,2D,3D,4D,5D; |

InChIキー |

YSUCWSWKRIOILX-GWVWGMRQSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN=C(N)N=C(N)N)[2H])[2H].Cl |

正規SMILES |

C1=CC=C(C=C1)CCN=C(N)N=C(N)N.Cl |

製品の起源 |

United States |

Foundational & Exploratory

Isotopic enrichment levels of Phenformin-d5 hydrochloride

An In-depth Technical Guide to the Isotopic Enrichment Levels of Phenformin-d5 Hydrochloride

Foreword: The Imperative of Precision in Bioanalysis

In the landscape of modern drug development, the mantra is "quantify everything." The journey of a drug candidate from bench to bedside is paved with data, and the bedrock of this data is accurate bioanalysis. Stable Isotope Labeled (SIL) compounds are the unsung heroes of this process, serving as the ultimate internal standards for pharmacokinetic (PK) and drug metabolism (DMPK) studies.[1][2] Their role is to navigate the complex biological matrix alongside the active pharmaceutical ingredient (API), accounting for variations in sample preparation and analytical response. The integrity of a multi-million dollar clinical trial can, therefore, hinge on the quality of a few micrograms of a SIL internal standard.

This guide focuses on Phenformin-d5 hydrochloride, the deuterated analogue of the anti-diabetic biguanide, Phenformin.[3][4][5] While Phenformin's clinical use has been largely superseded due to risks of lactic acidosis, its value in preclinical research, particularly in oncology and metabolic studies, persists.[6][7][8][9] Phenformin-d5 is thus a critical tool for researchers quantifying the parent drug in these contexts. Herein, we dissect the methodologies and scientific rationale behind the determination of its isotopic enrichment, a critical parameter that underpins its validity as an analytical standard. This is not merely a set of protocols; it is a treatise on the self-validating systems required to ensure analytical trustworthiness.

The 'Why' of Deuteration: Synthesis Rationale for Phenformin-d5

The decision to synthesize a d5 analogue of Phenformin is a deliberate one, rooted in the principles of analytical chemistry and drug metabolism. Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[10] When incorporated into a drug molecule, it increases the mass by one Dalton per substitution without significantly altering its chemical properties.[10]

Causality in Design:

-

Metabolic Stability: The five deuterium atoms in Phenformin-d5 are placed on the phenethyl moiety. This is a strategic choice. The primary metabolic pathway for Phenformin is aromatic hydroxylation to 4-hydroxyphenformin.[9] Placing the deuterium atoms on the ethyl chain and the non-hydroxylated positions of the phenyl ring ensures that they are not readily lost during metabolism, a phenomenon known as the "kinetic isotope effect." This preserves the mass difference between the analyte and the standard throughout the biological journey.

-

Mass Shift: A mass shift of +5 Da provides a clear separation from the unlabeled Phenformin in a mass spectrometer. A minimum shift of +3 Da is generally recommended to move the internal standard's isotopic cluster away from the natural isotopic abundance (primarily ¹³C) of the analyte.[11]

-

Chromatographic Co-elution: Because the physicochemical properties are nearly identical, Phenformin-d5 co-elutes with Phenformin under typical reversed-phase liquid chromatography (LC) conditions. This is essential for an internal standard, as it ensures both compounds experience the same matrix effects during ionization, allowing for accurate correction.

Below is a conceptual workflow for the synthesis, highlighting the introduction of the deuterated component.

Caption: Conceptual synthesis workflow for Phenformin-d5 HCl.

Quantifying Deuteration: Core Analytical Methodologies

The Certificate of Analysis for a high-quality Phenformin-d5 standard must report its isotopic enrichment. This value represents the percentage of the molecules that are fully deuterated (d5) relative to all other isotopologues (d0 to d4). This is distinct from chemical purity, which measures the presence of other chemical compounds. Two complementary techniques are indispensable for this characterization: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

Mass Spectrometry: The Definitive Distribution

High-Resolution Mass Spectrometry (HR-MS), particularly LC-TOF MS, is the gold standard for determining isotopic enrichment.[13] It provides a direct measurement of the relative abundance of each isotopologue based on its unique mass-to-charge ratio (m/z).

The Self-Validating Protocol: The integrity of this measurement relies on a protocol that accounts for and corrects potential errors, such as the natural abundance of ¹³C.[14][15]

Experimental Protocol: LC-HR-MS for Isotopic Enrichment

-

System Suitability:

-

Rationale: To ensure the mass spectrometer is properly calibrated and capable of resolving the isotopic peaks.

-

Action: Infuse a standard calibration solution (e.g., sodium trifluoroacetate) and confirm mass accuracy is within acceptable limits (typically < 5 ppm).

-

-

Sample Preparation:

-

Rationale: To prepare a solution that is free of interfering contaminants and suitable for injection.

-

Action: Accurately weigh and dissolve Phenformin-d5 HCl in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~1 µg/mL. Prepare a similar solution of unlabeled Phenformin HCl.

-

-

Chromatographic Separation:

-

Rationale: While the goal isn't to separate isotopologues, LC is used to separate the compound of interest from any chemical impurities.

-

Action: Inject the sample onto a C18 column with a simple isocratic or gradient elution mobile phase (e.g., water and acetonitrile with 0.1% formic acid). The goal is a sharp, symmetrical peak for Phenformin.

-

-

MS Data Acquisition:

-

Rationale: To acquire high-resolution, full-scan data across the isotopic cluster of the molecule.

-

Action: Analyze the sample using electrospray ionization in positive ion mode (ESI+). Acquire data in full-scan mode over a mass range that includes the protonated molecular ions ([M+H]⁺) of both labeled and unlabeled Phenformin (e.g., m/z 200-220).

-

-

Data Processing and Calculation:

-

Rationale: This is the core of the analysis, where the relative abundance of each isotopologue is calculated.

-

Action: a. Generate the mass spectrum across the eluting Phenformin-d5 peak. b. Identify the ion corresponding to the fully labeled compound ([d5+H]⁺). c. Identify the ions for all other isotopologues ([d0+H]⁺ to [d4+H]⁺). d. Integrate the signal intensity (or peak area from Extracted Ion Chromatograms) for each isotopologue.[13] e. Calculate the Isotopic Enrichment using the following formula: % Isotopic Enrichment = [Intensity(d5) / (Intensity(d0) + ... + Intensity(d5))] * 100%

-

Caption: Logical diagram for confirming labeling sites via ¹H NMR.

Conclusion: A Synthesis of Trustworthiness

The determination of isotopic enrichment for a standard like Phenformin-d5 hydrochloride is a foundational exercise in analytical rigor. It is a process where Mass Spectrometry provides the quantitative distribution of isotopologues and NMR spectroscopy offers the qualitative confirmation of positional integrity. [12]Together, they form a self-validating system that ensures the resulting data is trustworthy. For the researcher in drug development, a standard characterized by these orthogonal methods is not just a reagent; it is a calibrated tool that guarantees the accuracy and reproducibility of their bioanalytical results, forming an unbroken chain of confidence from the laboratory to the regulatory filing.

References

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. metsol.com [metsol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. A review of phenformin, metformin, and imeglimin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenformin - Wikipedia [en.wikipedia.org]

- 10. lifetechindia.com [lifetechindia.com]

- 11. criver.com [criver.com]

- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. almacgroup.com [almacgroup.com]

- 14. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Precision Quantitation of Phenformin-d5: MRM Optimization and HILIC-MS/MS Protocol

Abstract

This Application Note details the method development and optimization strategy for the detection of Phenformin-d5, a deuterated internal standard (IS) used in the quantitation of the anti-diabetic biguanide Phenformin. Due to the high polarity of biguanides, standard Reversed-Phase (RP) chromatography often yields poor retention and significant matrix effects. This guide presents a validated Hydrophilic Interaction Liquid Chromatography (HILIC) workflow coupled with optimized Multiple Reaction Monitoring (MRM) transitions (

Introduction & Scientific Context

Phenformin (

Accurate quantitation requires Stable Isotope Dilution (SID) mass spectrometry. Phenformin-d5 (

The Analytical Challenge

-

Polarity: Phenformin is a strong base (pKa ~11.8). On C18 columns, it elutes in the void volume, leading to ion suppression from salts and phospholipids.

-

Fragmentation Specificity: The primary fragment (m/z 60) is common to all biguanides (Metformin, Buformin), necessitating rigorous chromatographic separation.

-

Crosstalk: Improper Collision Energy (CE) optimization can lead to "crosstalk" where residual ions from the analyte channel appear in the IS channel, biasing quantitation.

Physicochemical Properties & MS Theory

Understanding the molecule's fragmentation is the prerequisite for selecting MRM transitions.

-

Parent Ion (Precursor): Phenformin-d5 forms a singly charged protonated cation

in positive ESI mode.-

Calculation: Monoisotopic Mass (210.16) + Proton (1.007)

m/z 211.2 .

-

-

Product Ions:

-

Fragment A (m/z 60.1): The guanidinium moiety (

). This fragment does not contain the phenyl ring; therefore, it has the same mass as the unlabeled Phenformin fragment. -

Fragment B (m/z 110.1): The phenethyl moiety (

). This fragment contains the d5-phenyl ring.[1] Unlabeled Phenformin produces m/z 105.1 here.

-

Visualization 1: Fragmentation Logic Map

The following diagram illustrates the cleavage points and resulting mass shifts for Phenformin-d5.

Caption: Fragmentation pathway of Phenformin-d5. The m/z 110.1 fragment retains the deuterium label, providing high specificity.

Method Development Protocol

Phase 1: Tuning & Infusion (The "Source" Optimization)

Objective: Maximize the generation of the precursor ion

-

Preparation: Prepare a 1 µg/mL solution of Phenformin-d5 in 50:50 Acetonitrile:Water (0.1% Formic Acid).

-

Infusion: Syringe pump infusion at 10 µL/min directly into the MS source.

-

Source Parameters (Generic Starting Points for Triple Quad):

-

Capillary Voltage: 3.0 kV (ESI Positive).

-

Desolvation Temp: 350°C (High temp helps desolvate polar droplets).

-

Cone Voltage (CV): Critical. Ramp CV from 10V to 60V.

-

Result: Phenformin is robust. Optimal CV is typically 25–35 V . Excessive CV will fragment the source (In-Source CID), reducing sensitivity.

-

Phase 2: MRM Transition Optimization

Objective: Select the Quantifier and Qualifier ions.

Perform a Product Ion Scan (MS2 scan) with the precursor fixed at 211.2. Ramp Collision Energy (CE) from 10 to 50 eV.

| Transition Type | Precursor (m/z) | Product (m/z) | Dwell (ms) | Cone (V) | Collision Energy (eV)* | Purpose |

| Quantifier | 211.2 | 60.1 | 50 | 30 | 22 - 28 | Max Sensitivity |

| Qualifier | 211.2 | 110.1 | 50 | 30 | 18 - 22 | High Specificity |

Technical Note on Selection:

-

Use 211.2 > 60.1 for quantitation because it is usually the most intense fragment.

-

Use 211.2 > 110.1 for confirmation. If the ratio of 60/110 deviates in a sample, it indicates interference.

-

Optimization Tip: The m/z 60 fragment requires higher CE to shatter the biguanide backbone compared to the m/z 110 cleavage.

Phase 3: Chromatographic Separation (HILIC)

Objective: Retain the polar analyte and separate it from matrix suppressors.

Why HILIC? Reversed-Phase (C18) requires ion-pairing reagents (like HSA) to retain Phenformin, which dirties the MS source. HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar bases using a water layer on a silica surface.[2]

Recommended Column:

-

Type: Amide-bonded particle (e.g., Waters BEH Amide or Agilent Poroshell HILIC-Z).

-

Dimensions: 2.1 x 50 mm or 100 mm, 1.7 µm or 2.7 µm.[3]

Mobile Phase Setup:

-

MP A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffer).

-

MP B: Acetonitrile (Organic).

-

Note: High organic starts are required for HILIC retention.[4]

Gradient Profile:

| Time (min) | % MP A (Aqueous) | % MP B (Organic) | Curve | Action |

|---|---|---|---|---|

| 0.00 | 10 | 90 | - | Initial Hold |

| 1.00 | 10 | 90 | 6 | Isocratic |

| 3.00 | 40 | 60 | 6 | Elution Gradient |

| 3.10 | 10 | 90 | 1 | Return to Initial |

| 5.00 | 10 | 90 | 1 | Re-equilibration |

Visualization 2: Optimization Workflow

Caption: Step-by-step workflow for developing the Phenformin-d5 MRM assay.

System Suitability & Troubleshooting

To ensure data trustworthiness (E-E-A-T), every run must include a System Suitability Test (SST).

Acceptance Criteria

-

Retention Time (RT) Stability:

min variability. HILIC is sensitive to pH and equilibration time. If RT shifts, check the pump's mixing of the 90% ACN phase. -

Signal-to-Noise (S/N): The LLOQ (Lower Limit of Quantitation) should have S/N > 10.

-

IS Response: The peak area of Phenformin-d5 should not vary by more than 15% across the run. A drop indicates matrix suppression or source fouling.

Common Pitfalls

-

Carryover: Biguanides are "sticky" on metallic surfaces.

-

Solution: Use a needle wash of 50:50 Methanol:Water with 0.5% Formic Acid. Avoid 100% ACN in the wash.

-

-

Peak Tailing: Caused by secondary interactions with silanols.

-

Solution: Ensure the buffer concentration (Ammonium Formate) is at least 10mM.[5] The ionic strength masks silanols.

-

References

-

US Food & Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 8249, Phenformin. Retrieved from [Link]

- Mistri, H. N., et al. (2007). Estimation of Metformin in human plasma by HILIC-MS/MS. Journal of Chromatography B.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. agilent.com [agilent.com]

- 3. msacl.org [msacl.org]

- 4. HILIC Method Development | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Development and Validation of a Simple and Sensitive LC-MS/MS Method for Quantification of Metformin in Dried Blood Spot Its Application as an Indicator for Medication Adherence - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Robust Quantification of Phenformin in Human Plasma via Solid Phase Extraction Utilizing a d5-Internal Standard

Abstract

This application note presents a detailed and validated protocol for the quantitative analysis of phenformin in human plasma. The methodology employs a robust solid phase extraction (SPE) procedure using a mixed-mode cation exchange sorbent, ensuring high recovery and excellent sample cleanup. To achieve the highest level of accuracy and precision, a stable isotope-labeled internal standard, phenformin-d5, is incorporated. This comprehensive guide is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, or clinical research involving phenformin. All procedures are in alignment with the principles outlined in the FDA and ICH guidelines for bioanalytical method validation.[1][2][3][4][5]

Introduction: The Rationale for a Validated Bioanalytical Method

Phenformin, a member of the biguanide class of oral antihyperglycemic agents, was historically used for the treatment of type 2 diabetes.[6] Although its use has been largely discontinued in many countries due to the risk of lactic acidosis, there is renewed interest in its pharmacological properties, including potential applications in oncology and as an antiviral agent.[6] This resurgence in research necessitates a highly reliable and robust method for its quantification in biological matrices to accurately characterize its pharmacokinetics and pharmacodynamics.

The "gold standard" for quantitative bioanalysis, particularly for regulatory submissions, is the use of a stable isotope-labeled internal standard (SIL-IS).[7][8][9] A deuterated internal standard, such as phenformin-d5, is chemically and physically almost identical to the analyte of interest.[10][11] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for any variability in extraction recovery, matrix effects, or instrument response.[8][9][11]

This guide provides a comprehensive, step-by-step protocol for the solid phase extraction of phenformin from human plasma, leveraging a d5-labeled internal standard for ultimate confidence in analytical results.

Foundational Principles: Physicochemical Properties and SPE Strategy

A successful SPE method is built upon a thorough understanding of the analyte's physicochemical properties. Phenformin is a strong base, a characteristic dictated by its biguanide structure.

| Property | Value | Implication for SPE |

| pKa1 | 2.7 | At physiological pH (~7.4), the guanidine groups are protonated, resulting in a net positive charge.[6][12] |

| pKa2 | 11.8 | The molecule will remain positively charged across a wide pH range.[6][12] |

| logP | -0.8 | Indicates high polarity and water solubility.[6] |

Given these properties, a mixed-mode cation exchange SPE strategy is the most effective approach for isolating phenformin from a complex biological matrix like plasma.[13][14][15][16][17] This type of sorbent possesses both reversed-phase (for retaining non-polar compounds) and strong cation exchange (for retaining positively charged compounds) functionalities. This dual retention mechanism allows for a rigorous wash sequence to remove endogenous interferences, resulting in a cleaner final extract.[14]

The Role of the d5-Phenformin Internal Standard

The use of a deuterated internal standard is a cornerstone of modern quantitative bioanalysis.[8][9][10][11] By adding a known concentration of phenformin-d5 to the plasma sample at the very beginning of the extraction process, it acts as a "chaperone" for the endogenous phenformin. Any loss of the analyte during the multi-step SPE procedure will be mirrored by a proportional loss of the internal standard.[8] This allows for the accurate determination of the analyte concentration based on the ratio of the analyte's response to the internal standard's response in the final LC-MS/MS analysis.

Detailed Experimental Protocol

This protocol is designed for the extraction of phenformin from 200 µL of human plasma.

Materials and Reagents

-

Phenformin hydrochloride (analytical standard)

-

Phenformin-d5 hydrochloride (internal standard)

-

Human plasma (K2EDTA as anticoagulant)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (≥98%)

-

Ammonium hydroxide (concentrated, ~28-30%)

-

Deionized water (18.2 MΩ·cm)

-

Mixed-mode strong cation exchange SPE cartridges (e.g., 30 mg/1 mL)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of phenformin and phenformin-d5 in methanol.

-

Working Standard Solutions: Serially dilute the phenformin stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the phenformin-d5 stock solution with 50:50 (v/v) methanol:water.

-

Sample Pre-treatment Solution: 2% Formic acid in deionized water.

-

Wash Solution 1: 2% Formic acid in deionized water.

-

Wash Solution 2: Methanol.

-

Elution Solution: 5% Ammonium hydroxide in methanol.

Sample Preparation and SPE Workflow

The following diagram illustrates the complete SPE workflow:

Caption: SPE Workflow for Phenformin Extraction.

Step-by-Step Protocol:

-

Sample Thawing: Thaw plasma samples, calibration standards, and quality control samples at room temperature.

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of the appropriate sample.

-

Internal Standard Spiking: Add 20 µL of the 100 ng/mL phenformin-d5 internal standard spiking solution to each tube (except for blank samples).

-

Sample Pre-treatment: Add 400 µL of the 2% formic acid solution. This step lyses cells and precipitates proteins, and the acidic pH ensures phenformin is positively charged.

-

Vortex and Centrifuge: Vortex the tubes for 30 seconds, then centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to go dry.

-

Sample Loading: Load the supernatant from step 5 onto the conditioned SPE cartridge.

-

Washing Step 1: Wash the cartridge with 1 mL of 2% formic acid in water. This removes polar, non-basic interferences.

-

Washing Step 2: Wash the cartridge with 1 mL of methanol. This removes non-polar interferences that are not ionically bound.

-

Elution: Elute the phenformin and phenformin-d5 with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the positive charge on the phenformin, releasing it from the cation exchange sorbent.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Method Validation and Performance

A bioanalytical method must be validated to ensure its reliability for the intended application.[1][2][3][4][5] The following parameters should be assessed according to regulatory guidelines:

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample.[4] | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources. |

| Accuracy & Precision | The closeness of determined values to the nominal concentration and the degree of scatter between a series of measurements.[4] | For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for the LLOQ), and the precision (%CV) should not exceed 15% (20% for the LLOQ). |

| Calibration Curve | The relationship between the instrument response and known concentrations of the analyte.[5] | A linear regression with a correlation coefficient (r²) ≥ 0.99. |

| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. While not a strict requirement for methods using a SIL-IS, it should be optimized during method development. |

| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting matrix components.[4] | The CV of the IS-normalized matrix factor should be ≤15%. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[4] | Analyte concentrations should be within ±15% of the nominal concentration. |

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the solid phase extraction of phenformin from human plasma. The strategic use of a mixed-mode cation exchange sorbent, coupled with a d5-labeled internal standard, ensures a robust, reliable, and highly accurate bioanalytical method suitable for regulated studies. By adhering to the principles of bioanalytical method validation, researchers can have the utmost confidence in the quality and integrity of their data.

References

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

-

Wikipedia. Phenformin. [Link]

-

Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link]

-

U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

-

Agilent. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. [Link]

-

Waters Corporation. Simultaneous Extraction of Metformin, Linagliptin and Empagliflozin From Human Plasma Using Mixed-Mode SPE with Oasis (WCX) and Analysis by LC-MS/MS. [Link]

-

Chen, Y. C., & Lin, C. E. (2006). Solid phase extraction--non-aqueous capillary electrophoresis for determination of metformin, phenformin and glyburide in human plasma. Journal of chromatography. A, 1130(2), 241–248. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Chromatography Forum. Metformin exctraction from human plasma. [Link]

-

Biotage. (2023). When should I choose a mixed-mode SPE?. [Link]

-

Waters Corporation. (2016). Simultaneous Extraction of Metformin, Linagliptin and Empagliflozin From Human Plasma Using Mixed-Mode SPE with Oasis (WCX) and Analysis by LC-MS/MS. [Link]

-

Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

-

Chemsrc. Phenformin (hydrochloride). [Link]

-

ResearchGate. Physicochemical properties of biguanides: metformin, buformin and phenformin. [Link]

Sources

- 1. labs.iqvia.com [labs.iqvia.com]

- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 4. fda.gov [fda.gov]

- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 6. Phenformin - Wikipedia [en.wikipedia.org]

- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Phenformin | 114-86-3 [chemicalbook.com]

- 13. agilent.com [agilent.com]

- 14. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]

- 15. biotage.com [biotage.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. SPE Phase and Solvent Selection | Thermo Fisher Scientific - TW [thermofisher.com]

A Robust HILIC-MS/MS Method for the Quantification of Phenformin using a Deuterated Internal Standard, Phenformin-d5 Hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and highly selective method for the quantitative analysis of phenformin in biological matrices. Due to the highly polar nature of phenformin, traditional reversed-phase liquid chromatography methods often fail to provide adequate retention. To overcome this challenge, we employ a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy coupled with tandem mass spectrometry (MS/MS). The protocol's accuracy and precision are ensured by the use of a stable isotope-labeled internal standard (SIL-IS), phenformin-d5 hydrochloride. This document provides a comprehensive guide, from the underlying scientific rationale to a step-by-step experimental protocol, designed for researchers in pharmaceutical development, clinical research, and toxicology.

Introduction: The Analytical Challenge of Biguanides

Phenformin, a member of the biguanide class of drugs, was formerly used in the treatment of type 2 diabetes.[1][2] Like its analogue metformin, phenformin is a small, highly polar molecule, which presents a significant challenge for chromatographic analysis.[3][4] Conventional reversed-phase (RP-HPLC) columns struggle to retain these compounds, leading to poor peak shape and elution near the solvent front, where matrix interference is most pronounced. While techniques like ion-pairing chromatography can be used, they often suffer from long equilibration times and incompatibility with mass spectrometry.[5]

Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative for the analysis of polar compounds.[4][6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, enabling the retention of analytes that are poorly retained in reversed-phase systems.[3][7]

For quantitative bioanalysis, particularly in complex matrices like plasma, achieving high accuracy and precision is paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard to correct for variability during sample preparation and analysis.[8] A deuterated standard, such as phenformin-d5, is an ideal internal standard as it is chemically identical to the analyte, ensuring it co-elutes and experiences the same ionization efficiency and matrix effects in the mass spectrometer.[9][10] However, its different mass allows it to be distinguished and used for normalization.[9] This application note details a complete HILIC-MS/MS workflow for the reliable quantification of phenformin using phenformin-d5 hydrochloride as the internal standard.

Experimental Rationale and Workflow

The Power of HILIC for Polar Analytes

The core of this method lies in the selection of HILIC as the separation mode. In contrast to reversed-phase chromatography, which relies on hydrophobic interactions, HILIC separates compounds based on their partitioning between a water-enriched layer on the surface of the polar stationary phase and a less polar mobile phase. Highly polar analytes like phenformin are strongly retained and can be effectively separated from less polar matrix components. This results in improved peak shape, better sensitivity, and a more reliable chromatographic process.[3][6]

Ensuring Accuracy with a Deuterated Internal Standard

The reliability of any quantitative LC-MS method hinges on the ability to correct for potential errors. Analyte loss during sample extraction, injection volume variability, and fluctuations in mass spectrometer response (ion suppression or enhancement) can all compromise data quality.[11] A deuterated internal standard like phenformin-d5 is the most effective tool to mitigate these issues.[12] Because it behaves virtually identically to the native analyte throughout the entire process, the ratio of the analyte signal to the internal standard signal remains constant, even if absolute signal intensities vary.[10] This normalization is critical for meeting the stringent validation requirements of regulatory bodies like the FDA and EMA.[10][12]

Overall Analytical Workflow

The entire process, from sample receipt to final data output, follows a logical and validated sequence. The workflow is designed to be efficient and robust, minimizing potential sources of error at each stage.

Caption: Overall workflow for the quantification of phenformin.

Detailed Protocols and Methodologies

Materials and Reagents

-

Standards: Phenformin hydrochloride (Sigma-Aldrich or equivalent), Phenformin-d5 hydrochloride (MedchemExpress, Toronto Research Chemicals, or equivalent).[13]

-

Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Water (Type I, 18.2 MΩ·cm).

-

Buffer Reagents: Ammonium formate (LC-MS grade), Formic acid (LC-MS grade).

-

Columns: ACQUITY UPLC BEH HILIC Column (1.7 µm, 2.1 x 100 mm) or equivalent amide-based HILIC column.[3][6]

-

Labware: Calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, autosampler vials.

Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh ~5 mg of phenformin HCl and phenformin-d5 HCl into separate volumetric flasks.

-

Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standards for the calibration curve by serially diluting the phenformin stock solution with a 50:50 acetonitrile:water mixture.

-

-

Internal Standard (IS) Working Solution (e.g., 50 ng/mL):

-

Dilute the phenformin-d5 HCl stock solution with a 50:50 acetonitrile:water mixture to a final concentration that yields a robust signal (e.g., 50 ng/mL).[8]

-

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of phenformin from human plasma and is based on common industry practices.[8][14]

-

Aliquot Sample: Pipette 50 µL of the sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Spike Internal Standard: Add 25 µL of the IS working solution (50 ng/mL phenformin-d5) to all tubes except for the blank matrix samples.

-

Precipitate Proteins: Add 200 µL of cold acetonitrile to each tube. The cold temperature enhances protein precipitation.

-

Vortex: Vortex the tubes vigorously for 2 minutes to ensure complete protein precipitation and extraction of the analyte and IS.

-

Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

HPLC and Mass Spectrometry Conditions

The following tables outline the optimized instrumental parameters for the analysis.

Table 1: HPLC Method Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Column | ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm | A robust HILIC stationary phase providing excellent retention and peak shape for polar biguanides.[3] |

| Mobile Phase A | 10 mM Ammonium Formate in Water, 0.1% Formic Acid | Provides necessary ions for ESI and maintains a stable pH for consistent chromatography. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The high organic content is essential for analyte retention in HILIC mode. |

| Gradient | Isocratic: 90% B | An isocratic method is often sufficient for simple separations and provides robustness.[6] A shallow gradient can be developed if needed for complex matrices. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing good efficiency and reasonable run times. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[3] |

| Injection Volume | 2 µL | A small injection volume minimizes potential matrix effects and column overload. |

| Run Time | ~5 minutes | A short run time allows for high throughput analysis. |

Table 2: Mass Spectrometer Parameters (Triple Quadrupole)

| Parameter | Setting | Rationale |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | Biguanides contain multiple basic nitrogen atoms, making them readily protonated and ideal for positive ion mode detection.[14] |

| MRM Transition 1 | Phenformin: 206.2 -> 60.1 | Precursor ion [M+H]+. The product ion is a characteristic fragment of the biguanide structure. |

| MRM Transition 2 | Phenformin-d5: 211.2 -> 65.1 | Precursor ion [M+H]+. The mass shift of +5 Da in both precursor and product ions confirms the identity of the deuterated standard. |

| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |

| Source Temperature | 150 °C | Standard temperature for ESI. |

| Desolvation Temp. | 400 °C | Ensures efficient desolvation of the mobile phase. |

| Collision Energy | To be optimized for the specific instrument | Typically in the range of 15-30 eV. This must be tuned to maximize the signal of the specific product ions. |

Expected Results and Method Validation

Chromatographic Performance

Under the described HILIC conditions, phenformin and phenformin-d5 are expected to be well-retained, eluting significantly later than the void volume. Crucially, due to their identical chemical properties, their retention times will be nearly identical .[11] This co-elution is a fundamental requirement for a valid internal standard, as it ensures both compounds experience the same chromatographic conditions and matrix effects at the point of elution.[9]

The Logic of Internal Standard Correction

The relationship between the analyte, the internal standard, and the correction of experimental variability is key to the method's success. The mass spectrometer measures the signal intensity for both compounds, but the final quantification relies on the ratio of these signals.

Caption: Logic of internal standard correction for variability.

Method Validation Principles

A full method validation according to regulatory guidelines is required before use in a regulated environment.[8] Key parameters and typical acceptance criteria are summarized below.

Table 3: Key Bioanalytical Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or IS in at least six unique blank matrix sources.[8] |

| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | At least 6-8 non-zero points with a correlation coefficient (r²) ≥ 0.99.[8] |

| Accuracy & Precision | The closeness of measured values to the true value (accuracy) and the variability of replicate measurements (precision). | For Quality Control (QC) samples at low, medium, and high concentrations, precision (%CV) and accuracy (%bias) should be within ±15% (±20% at the LLOQ).[8] |

| Matrix Effect | The suppression or enhancement of ionization caused by co-eluting matrix components. | The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.[8] |

| Recovery | The efficiency of the extraction process. | Does not need to be 100%, but should be consistent and reproducible.[8] |

| Stability | The stability of the analyte in the biological matrix and in processed samples under various storage conditions. | Analyte concentration should be within ±15% of the nominal concentration after storage.[8] |

Conclusion

The method described in this application note provides a robust and reliable solution for the quantitative analysis of phenformin using its deuterated internal standard, phenformin-d5 hydrochloride. The use of Hydrophilic Interaction Liquid Chromatography (HILIC) effectively addresses the challenge of retaining this highly polar compound, while the stable isotope-labeled internal standard ensures the highest level of accuracy and precision. This HILIC-MS/MS method is well-suited for high-throughput applications in pharmaceutical research, clinical diagnostics, and pharmacokinetic studies, providing a solid foundation for generating high-quality, defensible data.

References

-

A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC). Waters Corporation. [Link]

-

HPLC Method for Analysis of Phenformin on Primesep 100 Column. SIELC Technologies. [Link]

-

HPLC determination of the related substances of phenformin hydrochloride. Journal of Pharmaceutical Analysis. [Link]

-

Phenformin | SIELC Technologies. SIELC Technologies. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

-

Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? PubMed. [Link]

-

Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. [Link]

-

Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet (UV) and Mass Spectrometry (MS) Detection. Waters Corporation. [Link]

-

Determination of metformin in human plasma using hydrophilic interaction liquid chromatography-tandem mass spectrometry. PubMed. [Link]

-

Hydrophilic interaction chromatography-tandem mass spectrometry based on an amide column for the high-throughput quantification of metformin in rat plasma. RSC Publishing. [Link]

-

Determination of metformin in rat plasma by HILIC-MS/MS combined with Tecan automation and direct injection. PubMed. [Link]

-

A Comparative Study of the Lipophilicity of Metformin and Phenformin. PMC - NIH. [Link]

Sources

- 1. HPLC Method for Analysis of Phenformin on Primesep 100 Column | SIELC Technologies [sielc.com]

- 2. Phenformin | SIELC Technologies [sielc.com]

- 3. lcms.cz [lcms.cz]

- 4. Determination of metformin in rat plasma by HILIC-MS/MS combined with Tecan automation and direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC determination of the related substances of phenformin hydroc...: Ingenta Connect [ingentaconnect.com]

- 6. Hydrophilic interaction chromatography-tandem mass spectrometry based on an amide column for the high-throughput quantification of metformin in rat plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. waters.com [waters.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. resolvemass.ca [resolvemass.ca]

- 11. texilajournal.com [texilajournal.com]

- 12. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. Determination of metformin in human plasma using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Quantitation of Phenformin in Mouse Serum via HILIC-MS/MS

Abstract & Introduction

Phenformin is a biguanide derivative historically used for type 2 diabetes but currently utilized extensively in oncology research as a potent mitochondrial Complex I inhibitor. Unlike its analog metformin, phenformin exhibits higher lipophilicity and distinct pharmacokinetic (PK) profiles. However, its polar guanidine core still presents significant chromatographic challenges, including poor retention on standard C18 columns and severe peak tailing.

This application note details a robust Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) protocol for quantifying Phenformin in mouse serum. By utilizing Phenformin-d5 as an internal standard (IS), this method actively corrects for the significant ionization suppression often observed in serum-derived phospholipids.

Key Advantages of This Protocol

-

HILIC Selectivity: Uses an Amide stationary phase to retain polar biguanides without ion-pairing reagents (which suppress MS sensitivity).

-

Minimal Sample Volume: Requires only 20 µL of mouse serum, ideal for serial sampling in longitudinal mouse studies.

-

Rapid Workflow: "Crash and Shoot" protein precipitation eliminates time-consuming Solid Phase Extraction (SPE).

Experimental Workflow

The following diagram outlines the critical path from sample collection to data acquisition.

Figure 1: Streamlined bioanalytical workflow for Phenformin quantitation.

Materials and Reagents

-

Analyte: Phenformin Hydrochloride (purity >99%).

-

Internal Standard: Phenformin-d5 Hydrochloride (Phenyl-d5).

-

Solvents: LC-MS grade Acetonitrile (ACN), Water, and Methanol.[1]

-

Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate.[2]

-

Matrix: Drug-free C57BL/6 mouse serum (for calibration curve preparation).

Sample Preparation Protocol

Expert Insight: Biguanides bind avidly to glass surfaces. Use polypropylene (PP) tubes and vials throughout the extraction process to prevent non-specific binding losses.

-

Thawing: Thaw mouse serum samples on ice. Vortex gently.

-

Aliquot: Transfer 20 µL of serum into a 1.5 mL polypropylene microcentrifuge tube.

-

IS Spiking: Add 5 µL of Phenformin-d5 working solution (e.g., 500 ng/mL in 50:50 ACN:Water).

-

Precipitation: Add 180 µL of ice-cold Precipitation Solvent (100% Acetonitrile containing 0.1% Formic Acid ).

-

Why Formic Acid? Acidification breaks protein-drug binding and ensures Phenformin remains in its protonated state, improving solubility in the organic crash solvent.

-

-

Vortex: Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to a clean autosampler vial with a glass insert.

-

Note: If the supernatant is too strong for the HILIC initial conditions (high organic), dilute 1:1 with Mobile Phase A before injection to improve peak shape.

-

LC-MS/MS Methodology

Chromatographic Conditions (HILIC)

Standard C18 columns often fail to retain Phenformin, leading to elution in the void volume where salt suppression is highest. We utilize a HILIC Amide column to retain the polar guanidine group via hydrogen bonding.

| Parameter | Setting |

| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent |

| Column Temp | 40°C |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 2 - 5 µL |

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | State |

|---|---|---|---|

| 0.0 | 10 | 90 | Initial |

| 0.5 | 10 | 90 | Hold |

| 3.0 | 60 | 40 | Elution |

| 3.1 | 10 | 90 | Re-equilibration |

| 5.0 | 10 | 90 | Stop |

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[3][4]

-

Source Temp: 500°C.

-

Capillary Voltage: 3.5 kV.[5]

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |

|---|---|---|---|---|

| Phenformin | 206.1 | 60.1 | Quantifier | 20 |

| Phenformin | 206.1 | 105.1 | Qualifier | 15 |

| Phenformin-d5 | 211.1 | 60.1 | IS Quantifier | 20 |

Note: The m/z 60.1 fragment corresponds to the cleavage of the guanidine group, which is common to biguanides. The m/z 105.1 fragment corresponds to the phenethyl group.

Method Validation Strategy (Self-Validating System)

To ensure the data is trustworthy (E-E-A-T), the following validation controls must be embedded in every run:

-

System Suitability: Inject a standard solution 6 times before samples. CV% of peak area must be <5%.

-

Linearity: Calibration curve (e.g., 1 – 1000 ng/mL) must have R² > 0.99. Use 1/x² weighting to improve accuracy at the lower limit of quantitation (LLOQ).

-

Matrix Effect Check:

-

Compare the peak area of Phenformin spiked into extracted blank serum vs. Phenformin in neat solvent.

-

Acceptance: Matrix Factor should be between 0.85 and 1.15. If suppression is high (<0.85), the Phenformin-d5 IS is critical as it will experience the exact same suppression, normalizing the ratio.

-

-

Carryover: Inject a blank solvent immediately after the highest standard (ULOQ). Peak area in blank must be <20% of the LLOQ.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols | Ensure Mobile Phase A has sufficient ionic strength (10mM Ammonium Formate). |

| RT Shift | HILIC equilibration issues | HILIC requires longer equilibration than C18. Ensure at least 2 minutes of re-equilibration at high organic (90% B). |

| Low Sensitivity | Ion suppression from phospholipids | Monitor m/z 184 (phosphocholine) to see if lipids co-elute. If so, extend the gradient or use a phospholipid removal plate (e.g., Ostro/Captiva). |

Biological Context & Pathway

Phenformin acts primarily by inhibiting Complex I of the mitochondrial electron transport chain (ETC), leading to an increase in the AMP:ATP ratio and subsequent activation of AMPK.

Figure 2: Pharmacodynamic pathway of Phenformin leading to tumor growth inhibition.

References

-

Chaudhari, K., et al. (2020). "Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm."[5][6][7] PLOS ONE, 15(6): e0234571.[6]

- Relevance: Establishes foundational extraction protocols for biguanides in mouse tissues and plasma.

-

Aburuz, S., et al. (2005). "Method validation for the quantification of metformin in human plasma using hydrophilic interaction liquid chromatography (HILIC)." Journal of Chromatography B, 819(1), 121-127.

- Relevance: Validates the use of HILIC Amide columns for polar biguanide retention.

-

US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018).

- Relevance: Provides the regulatory framework (accuracy, precision, linearity)

-

Sogawa, K., et al. (2009). "Determination of metformin in human plasma using hydrophilic interaction liquid chromatography–tandem mass spectrometry." Biomedical Chromatography, 23(11), 1222-1225.

- Relevance: Confirms MS transitions and HILIC mobile phase composition for biguanide analysis.

Sources

- 1. agilent.com [agilent.com]

- 2. Hydrophilic interaction chromatography-tandem mass spectrometry based on an amide column for the high-throughput quantification of metformin in rat plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Frontiers | Investigating metformin-active substances from different manufacturing sources by NIR, NMR, high-resolution LC-MS, and chemometric analysis for the prospective classification of legal medicines [frontiersin.org]

- 4. Determination of metformin in human plasma using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm | PLOS One [journals.plos.org]

- 7. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Quantification of Phenformin-d5 in Human Plasma by LC-MS/MS

Abstract

This application note provides a comprehensive, field-proven protocol for the quantitative analysis of Phenformin-d5 in biological matrices, specifically human plasma, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Phenformin, a member of the biguanide class of drugs, and its deuterated isotopologue (Phenformin-d5) are highly polar molecules, presenting unique challenges for extraction and chromatographic retention.[1] This guide details the underlying scientific principles and provides a step-by-step methodology for sample preparation, chromatographic separation, and mass spectrometric detection. We focus on electrospray ionization (ESI) in positive ion mode, explaining the rationale behind parameter selection to achieve maximum sensitivity, selectivity, and robustness for bioanalytical studies.

Introduction and Scientific Rationale

Phenformin is an antidiabetic drug that, while largely withdrawn from markets due to risks of lactic acidosis, remains a critical compound for research and is often used as an internal standard (IS) in the quantification of other biguanides like metformin.[2][3] Phenformin-d5 serves as an ideal stable isotope-labeled internal standard (SIL-IS) for these analyses. The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization efficiency and potential matrix effects, thereby correcting for variations during sample preparation and analysis.[4]

Physicochemical Properties & Ionization Causality

The analytical behavior of Phenformin is dictated by its chemical structure. As a biguanide, it possesses two highly basic guanidine groups.

-

Structure: 2-(N-phenethylcarbamimidoyl)guanidine[2]

-

Molecular Formula: C₁₀H₁₅N₅[2]

-

Monoisotopic Mass: 205.1327 g/mol

-

pKa: Phenformin has two pKa values, approximately 2.7 and 11.8, indicating it is a strong base.[2]

This high basicity is the cornerstone of its analytical strategy. In an acidic environment (pH < 2.7), both guanidine moieties will be readily protonated, resulting in a stable cation. This makes Phenformin an ideal candidate for positive ion electrospray ionization (ESI+) , as it exists pre-charged in the solution sprayed into the mass spectrometer source. This pre-ionization in the liquid phase dramatically enhances signal intensity and is the fundamental reason ESI+ is universally chosen for biguanide analysis.[5][6]

Phenformin-d5, with a mass increase of 5 Daltons, shares these physicochemical properties, ensuring it mimics the behavior of the unlabeled analyte throughout the analytical process.

Experimental Workflow and System Configuration

The overall analytical workflow is designed for efficiency and robustness, moving from a complex biological matrix to a clean extract suitable for LC-MS/MS injection.

Caption: High-level workflow for Phenformin-d5 analysis.

Liquid Chromatography (LC) Parameters

Due to the high polarity of Phenformin, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode as it provides superior retention compared to traditional reversed-phase columns.[1][7]

| Parameter | Recommended Setting | Rationale |

| LC System | High-Performance UHPLC System | Ensures narrow peaks and efficient separation. |

| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm) | Provides retention for highly polar analytes like biguanides.[7] |

| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | The buffer stabilizes pH and improves peak shape, while the acid ensures the analyte remains protonated.[5] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong solvent for elution in HILIC mode. |

| Gradient | 95% B to 50% B over 2.5 min, hold 0.5 min, return to 95% B | A standard gradient to elute the polar analyte while washing the column. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and efficiency. |

| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape. |

| Injection Vol. | 5 µL | Minimizes potential matrix effects from the prepared sample. |

Mass Spectrometry (MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.[3]

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | As explained in Section 1.1, the basic nature of Phenformin makes it ideal for ESI+.[6] |

| Capillary Voltage | 3.5 kV | Optimized to create a stable electrospray plume for efficient ion generation. |

| Source Temp. | 150 °C | A lower source temperature can be beneficial for thermally labile compounds, though Phenformin is quite stable. |

| Desolvation Temp. | 450 °C | Must be high enough to effectively desolvate the ESI droplets to release gas-phase ions. |

| Drying Gas Flow | 900 L/hr (Nitrogen) | Facilitates desolvation. |

| Nebulizer Gas | 7 Bar (Nitrogen) | Aids in the formation of a fine aerosol for efficient ionization. |

| MRM Transitions | See Table 3 below | Specific precursor-product ion pairs for quantification and confirmation. |

Protocol: Plasma Sample Preparation via Protein Precipitation

This protocol utilizes a simple and rapid protein precipitation (PPT) method, which is highly effective for biguanides and suitable for high-throughput analysis.[3][8]

Materials:

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Phenformin-d5 Internal Standard (IS) working solution (e.g., 100 ng/mL in 50:50 Methanol:Water)

-

Precipitation Solvent: Acetonitrile with 0.1% Formic Acid (v/v), chilled to -20°C.

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Vortex mixer and microcentrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Aliquoting: Pipette 100 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the Phenformin-d5 IS working solution to each tube (except for double blanks). This step is critical for accurate quantification.

-

Protein Precipitation: Add 300 µL of chilled precipitation solvent (Acetonitrile with 0.1% Formic Acid) to each tube. The acid ensures proteins are fully denatured and that the analyte remains in its stable, protonated form.

-

Mixing: Vortex each tube vigorously for 1 minute to ensure complete mixing and protein denaturation.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins, leaving the analyte and IS in the supernatant.

-

Supernatant Transfer: Carefully aspirate and transfer 350 µL of the clear supernatant to a new tube or a 96-well plate, being careful not to disturb the protein pellet.

-

Solvent Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C. This step concentrates the sample.

-

Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A. This ensures the sample solvent is compatible with the initial LC conditions, promoting good peak shape.

-

Injection: Vortex briefly and inject 5 µL into the LC-MS/MS system.

MRM Transition Optimization and Rationale

The selectivity of this method relies on monitoring specific fragmentation pathways of the precursor ions in the collision cell of the mass spectrometer.

Precursor and Product Ion Selection

The protonated molecule [M+H]⁺ is selected as the precursor ion in the first quadrupole (Q1). Upon collision-induced dissociation (CID) with an inert gas (e.g., Argon), a characteristic, stable product ion is formed and selected in the third quadrupole (Q3).

-

Phenformin Fragmentation: The primary fragmentation site is the bond between the guanidine group and the phenethyl linker. This results in a stable phenylethyl carbocation.

-

Phenformin-d5 Fragmentation: Assuming the deuterium labels are on the phenyl ring, the same fragmentation occurs, but the resulting product ion will be 5 Da heavier.

Caption: Fragmentation pathway for Phenformin and its d5-labeled internal standard.

Optimized MRM Parameters

The following transitions and collision energies should be optimized on your specific instrument but serve as an excellent starting point.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Rationale |

| Phenformin (Quantifier) | 206.2 | 105.2 | 100 | ~25 | Most abundant and stable fragment, ideal for quantification.[3] |

| Phenformin (Qualifier) | 206.2 | 149.1 | 100 | ~20 | A secondary transition to confirm identity. |

| Phenformin-d5 (IS) | 211.2 | 110.2 | 100 | ~25 | Quantifier for the internal standard, corresponding to the analyte's primary fragment. |

Conclusion

This application note provides a robust and scientifically-grounded framework for the quantitative analysis of Phenformin-d5. By leveraging the inherent physicochemical properties of the biguanide structure, this method employs positive ion ESI for sensitive detection. The combination of a simple protein precipitation sample preparation protocol with a selective HILIC-MS/MS method delivers the accuracy and precision required for demanding bioanalytical applications in research and drug development. The parameters and protocols described herein are designed to be a validated starting point, enabling researchers to rapidly implement this methodology in their laboratories.

References

-

ResearchGate. Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry | Request PDF . [Link][1]

-

PubMed. Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry . [Link][7]

-

National Center for Biotechnology Information. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm . [Link][5][6]

-

PubMed. Simultaneous determination of metformin and rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry with electrospray ionization: application to a pharmacokinetic study . [Link][3]

-

National Center for Biotechnology Information. Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study . [Link][9]

-

PubMed. LC-MS/MS-ESI method for simultaneous quantitation of metformin and repaglinidie in rat plasma and its application to pharmacokinetic study in rats . [Link][8]

-

MDPI. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide . [Link][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phenformin - Wikipedia [en.wikipedia.org]

- 3. Simultaneous determination of metformin and rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry with electrospray ionization: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS/MS-ESI method for simultaneous quantitation of metformin and repaglinidie in rat plasma and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Phenformin-d5 Signal Suppression in ESI+

This technical guide is designed for analytical chemists and researchers encountering signal suppression issues with Phenformin-d5 in LC-MS/MS assays. It moves beyond basic troubleshooting to address the physicochemical root causes specific to biguanides in Electrospray Ionization (ESI).

Topic: Diagnosing and Resolving Signal Suppression of Phenformin-d5 in ESI Positive Mode Analyte Class: Biguanides (Highly polar, strong bases) Primary Interface: LC-ESI-MS/MS

Diagnostic Workflow: Is it Suppression or Recovery?

Before modifying your method, you must distinguish between Matrix-Induced Ion Suppression and Low Extraction Recovery . These two phenomena manifest similarly (low signal) but require opposite solutions.

Interactive Diagnostic Logic

Figure 1: Decision tree to isolate the root cause of low internal standard response.

Technical Deep Dive: The "Phenformin" Problem

Phenformin is a biguanide with a pKa of approximately 11.8. In ESI positive mode, it carries a permanent positive charge at most chromatographic pH levels. While this makes it sensitive, it also makes it highly susceptible to competition from other cationic species.

Mechanism of Suppression

In the ESI droplet, Phenformin-d5 must migrate to the surface to be ejected into the gas phase.

-

The Antagonist: Endogenous phospholipids (Lyso-PCs) and salts.

-

The Conflict: These matrix components increase the surface tension and viscosity of the droplet, or simply outcompete Phenformin for surface sites.

-

The Result: The "Charge Competition" model dictates that if the matrix concentration is high, the analyte signal drops non-linearly.[1]

The Deuterium Isotope Effect

Critical Insight: In Reversed-Phase LC (RPLC), deuterated isotopologues (Phenformin-d5) often elute slightly earlier than the non-deuterated analyte (Phenformin) due to the slightly lower lipophilicity of the C-D bond compared to the C-H bond.

-

Risk: If a sharp band of matrix suppression elutes exactly at the leading edge of the Phenformin peak, it may suppress the d5-IS more than the analyte, leading to over-estimation of the drug concentration.

Troubleshooting Guide (Q&A)

Category 1: Chromatography & Mobile Phase[2][3][4][5][6][7][8][9]

Q: I am using a C18 column. Why is my signal unstable even with "clean" standards? A: Phenformin is too polar for standard C18 retention without help. It likely elutes in the void volume (dead time), where un-retained salts and matrix debris elute.

-

Solution: You must move the peak away from the void.

-

Ion Pairing: Add 5-10 mM Heptafluorobutyric Acid (HFBA) to the mobile phase to retain it on C18.

-

HILIC Mode: Switch to a HILIC column (e.g., Bare Silica or Amide). Biguanides retain strongly in HILIC, eluting after the early suppression zone.

-

Q: Can mobile phase additives cause suppression? A: Yes. Avoid non-volatile buffers.

-

Bad: Phosphates, Sulfates, TFA (Trifluoroacetic acid causes severe signal suppression in negative mode, but can also dampen positive mode signals by forming tight ion pairs that don't dissociate).

-

Good: Formic Acid (0.1%), Ammonium Formate (2-10 mM), or Ammonium Acetate.

Category 2: Sample Preparation

Q: I used Protein Precipitation (PPT) with Acetonitrile. Why is suppression still high? A: PPT removes proteins but leaves phospholipids behind. Phospholipids are the #1 cause of suppression in ESI+. They elute late in RPLC gradients, often bleeding into subsequent injections ("Ghost Suppression").

-

Fix:

-

Phospholipid Removal Plates: (e.g., Ostro, HybridSPE) Use these instead of standard PPT.

-

Cation Exchange SPE: Since Phenformin is basic, use a Mixed-Mode Cation Exchange (MCX) cartridge. Wash with methanol (removes neutrals/phospholipids) and elute with 5% Ammonia in Methanol.

-

Q: Why does my Phenformin-d5 signal vary between patient samples? A: This indicates a "Differential Matrix Effect." The matrix composition varies per patient (e.g., lipemic vs. hemolyzed plasma). If your extraction isn't robust, the suppression load varies, and the IS cannot compensate perfectly if the suppression is too severe (>50%).

Experimental Protocol: Post-Column Infusion (PCI)

Use this "Gold Standard" method to visualize exactly where in your chromatogram the suppression occurs.

Objective: Map the ionization profile of the background matrix.

Equipment Needed:

Protocol Steps:

-

Prepare Infusion Solution: Prepare Phenformin-d5 in mobile phase (approx. 100 ng/mL or a concentration that gives a steady signal of ~1.0e5 cps).

-

Setup Configuration: Connect the syringe pump to one inlet of the T-piece. Connect the LC column outlet to the other inlet. Connect the T-piece outlet to the MS source.

-

Infuse: Start the syringe pump (e.g., 10 µL/min) to generate a constant baseline signal for Phenformin-d5.

-

Inject Matrix: Inject a "Blank Matrix Extract" (processed plasma/urine with no analyte) via the LC autosampler.

-

Analyze: Run your standard LC gradient.

-

Interpret: Watch the baseline.

-

Flat Baseline: No matrix effect.

-

Negative Dip: Ion Suppression (Matrix components are "stealing" charge).

-

Positive Peak: Ion Enhancement.[3]

-

Visualizing the Data:

| Observation | Diagnosis | Corrective Action |

| Dip at Void Volume (0.5 - 1.5 min) | Unretained salts/matrix. | Increase retention (k > 2) using HILIC or Ion Pairing. |

| Dip at Analyte RT | Co-eluting interference. | Change column selectivity (e.g., Phenyl-Hexyl vs. C18) or improve cleanup (SPE). |

| Drifting Baseline late in run | Phospholipid buildup. | Add a strong organic wash step at the end of the gradient; Check previous injection carryover. |

References

-

Chambers, E., et al. (2007).[11] "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B.

-

Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry.

-

Wang, S., et al. (2007). "Ionization suppression in liquid chromatography-mass spectrometry and the impact on quantitation." Mass Spectrometry Reviews.

-

Furey, A., et al. (2013). "Ion suppression; a critical review on causes, detection, evaluation and effect on bioanalytical quantitative LC-MS/MS methods." Talanta.

-

Niemi, R. J., et al. (2015). "Deuterium isotope effects on the retention of organic compounds in reversed-phase liquid chromatography." Journal of Chromatography A.

Sources

- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancing Metabolomic Coverage in Positive Ionization Mode Using Dicationic Reagents by Infrared Matrix-Assisted Laser Desorption Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. resolvemass.ca [resolvemass.ca]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Phenformin-d5 Degradation in Acidic Mobile Phases

Topic: Troubleshooting Phenformin-d5 Stability & Degradation Audience: Bioanalytical Scientists, LC-MS Method Developers Content Type: Technical Guide & FAQ

Executive Summary: The "Ghost Peak" Phenomenon

In high-throughput LC-MS/MS assays, Phenformin-d5 is widely used as an internal standard (IS) for biguanides (e.g., Metformin) due to its structural similarity. However, users often report two distinct failure modes when using acidic mobile phases (e.g., 0.1% Formic Acid):

-

Signal Drift: Gradual loss of IS response over long autosampler sequences.

-

Isobaric Interference: Appearance of "ghost peaks" or high background noise in the analyte channels.

The Root Cause: While Phenformin is relatively stable, it undergoes acid-catalyzed hydrolysis over time, particularly in aqueous acidic solutions at room temperature. This degradation cleaves the biguanide bridge, yielding Phenethylamine-d5 and Guanylurea .

This guide provides the diagnostic logic to distinguish between chemical degradation (solution-phase) and in-source fragmentation (gas-phase), along with protocols to stabilize your assay.

Diagnostic Workflow: Is it Degradation or Fragmentation?

Before altering your mobile phase, you must confirm if the degradation is happening in the vial or in the mass spectrometer.

Experiment 1: The "Zero-Injection" Test

Objective: Determine if the interference is coming from the column/mobile phase or the source.

-

Protocol:

-

Equilibrate the column with your standard acidic mobile phase.

-

Perform a "0 µL injection" (or inject pure acetonitrile).

-

Monitor the MRM transitions for Phenformin-d5 and its putative degradation products (see Section 3).

-

-

Interpretation:

-

Signal Observed: Contaminated mobile phase or carryover.[1]

-

No Signal: Issue is likely sample-related (in-source fragmentation or vial degradation).

-

Experiment 2: The Retention Time (RT) Shift

Objective: Distinguish In-Source Fragmentation (ISF) from Chemical Degradation.

-

ISF: The parent molecule breaks after leaving the column (in the ion source). The fragment ions will appear at the exact same Retention Time (RT) as the parent Phenformin-d5.

-

Chemical Degradation: The molecule breaks in the vial. The degradation products (Phenethylamine-d5 and Guanylurea) are chemically distinct and will separate chromatographically (different RT).

Visual Troubleshooting Logic

The following decision tree outlines the step-by-step diagnosis process.

Caption: Decision tree for differentiating in-source fragmentation from solution-phase degradation.

The Chemistry of Degradation[2][3]

Understanding the mechanism is crucial for predicting interferences. Phenformin is a biguanide .[2][3] In acidic aqueous conditions (hydrolytic stress), the C-N bonds within the biguanide structure are susceptible to cleavage.

The Pathway

The primary degradation pathway in acidic media is hydrolysis, splitting the molecule into a urea derivative and an amine.

Reaction:

Impact on Detection

Because the deuterium label (d5) is typically located on the phenyl ring , the label is retained on the amine fragment.

| Compound | Structure Note | LogP (Approx) | LC Behavior (RP-C18) | LC Behavior (HILIC) |

| Phenformin-d5 | Parent (Basic) | -0.8 | Moderate Retention | Retained |

| Guanylurea | Degradant 1 (No Label) | -1.2 | Void Volume (Elutes Early) | Strongly Retained |